molecular formula C11H13NO2 B182439 N-[3-(prop-2-en-1-yloxy)phenyl]acetamide CAS No. 37439-78-4

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide

Cat. No.: B182439
CAS No.: 37439-78-4
M. Wt: 191.23 g/mol
InChI Key: MEOYFYAOVTULPJ-UHFFFAOYSA-N
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Description

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of phenoxy acetamide derivatives, which are recognized in scientific literature as versatile scaffolds for designing and synthesizing novel biologically active molecules . The core structure of this compound combines an acetamide group, a common feature in many pharmacologically active substances, with a phenyl ring modified by a propenyl ether chain. This specific molecular architecture makes it a valuable intermediate for further chemical exploration. From a research perspective, this compound serves as a key precursor for the development of new heterocyclic compounds. Heterocycles are a fundamental component of modern drug discovery, with over 85% of all physiologically active chemical entities containing a heterocyclic ring . Researchers can utilize this compound in various synthetic transformations, including cyclization and functionalization reactions, to create libraries of derivatives for biological screening . Its structure is particularly relevant for probing structure-activity relationships (SAR) in the search for new therapeutic agents. Phenoxy acetamide derivatives, as a chemical family, have been investigated for a wide spectrum of potential pharmacological activities. Published research indicates that analogous compounds have shown promise in areas such as anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral agent development . Some derivatives have also been synthesized and evaluated for cytotoxic and anti-proliferative efficacy against multiple cancer cell lines, highlighting the therapeutic potential embedded within this molecular framework . Intended Use and Disclaimer: This product is provided for research use only (RUO) and is strictly intended for laboratory and in-vitro investigations. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h3-6,8H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYFYAOVTULPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958534
Record name N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37439-78-4
Record name NSC86663
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely reported method for introducing the allyloxy group into the phenylacetamide structure. This two-step process involves:

  • Synthesis of N-(3-hydroxyphenyl)acetamide : Prepared via acetylation of 3-aminophenol using acetic anhydride or acetyl chloride under basic conditions.

  • Alkylation with allyl bromide : The phenolic oxygen of N-(3-hydroxyphenyl)acetamide undergoes nucleophilic substitution with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Reaction conditions :

  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone enhance reaction efficiency.

  • Temperature : Reactions typically proceed at 40–80°C for 6–24 hours.

  • Base : K₂CO₃ (2.0–3.0 equivalents) ensures deprotonation of the phenolic hydroxyl group.

Example protocol :

  • Dissolve N-(3-hydroxyphenyl)acetamide (10 mmol) in DMF (30 mL).

  • Add K₂CO₃ (30 mmol) and allyl bromide (12 mmol).

  • Stir at 60°C for 12 hours.

  • Isolate the product via extraction (ethyl acetate/water) and purify by silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–75% (reported in analogous syntheses).

Phase-Transfer Catalyzed Alkylation

Mechanism and Advantages

Phase-transfer catalysis (PTC) improves reaction rates and yields by facilitating interactions between hydrophilic and hydrophobic reactants. Tetrabutylammonium bromide (TBAB) is commonly employed to enhance allyl bromide’s solubility in dichloroethane or toluene.

Key parameters :

  • Catalyst : TBAB (5–10 mol%).

  • Base : Aqueous NaOH (50% w/v) for deprotonation.

  • Temperature : 40–60°C for 8–16 hours.

Industrial scalability :

  • Continuous flow systems reduce reaction times to 2–4 hours.

  • Automated pH control minimizes byproduct formation.

Case study :
In a patent-derived protocol, N-(3-hydroxyphenyl)acetamide (1.0 equiv) reacted with allyl bromide (1.2 equiv) in dichloroethane using TBAB and NaOH, yielding 82% product after extraction.

Solvent-Free Synthesis

Melt-Phase Reactions

Solvent-free methods reduce environmental impact and purification complexity. The reaction occurs at or above the melting point of the mixture, often between 80–120°C.

Procedure :

  • Mix N-(3-hydroxyphenyl)acetamide and allyl bromide (1:1.2 molar ratio).

  • Heat to 90°C until homogenized (15–30 minutes).

  • Stir for 6–12 hours.

  • Recrystallize the crude product from ethanol/water.

Yield : 70–78% with minimal byproducts.

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and practicality of each method:

Method Conditions Yield Purification Advantages
Williamson EtherK₂CO₃, DMF, 60°C, 12h68–75%Column chromatographyHigh purity; adaptable to lab-scale
Phase-Transfer CatalysisNaOH, TBAB, 40°C, 8h82%Liquid-liquid extractionScalable; reduced solvent use
Solvent-Free90°C, 6h70–78%RecrystallizationEco-friendly; minimal waste generation

Industrial Production Considerations

Process Optimization

  • Catalyst recycling : TBAB recovery rates exceed 90% in industrial setups.

  • Continuous flow systems : Enhance throughput by 300% compared to batch reactors.

  • Byproduct management : Distillation recovers unreacted allyl bromide (85–90% efficiency).

Quality Control

  • Purity standards : HPLC analysis confirms ≥98% purity (UV detection at 254 nm).

  • Spectroscopic validation :

    • ¹H NMR (CDCl₃): δ 7.25 (t, J=8.0 Hz, 1H, ArH), 6.65–6.70 (m, 2H, ArH), 5.95 (m, 1H, CH₂=CH), 5.35 (dd, J=17.2, 1.6 Hz, 1H, CH₂=CH₂), 5.25 (dd, J=10.4, 1.2 Hz, 1H, CH₂=CH₂), 4.55 (d, J=5.6 Hz, 2H, OCH₂), 2.15 (s, 3H, COCH₃).

    • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes while maintaining yields ≥75%. Energy consumption decreases by 40% compared to conventional heating.

Enzymatic Catalysis

Preliminary studies report lipase-catalyzed acetylation of 3-(allyloxy)aniline in ionic liquids (e.g., [BMIM][BF₄]), though yields remain low (45–50%) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide can be synthesized through several methods, primarily involving the reaction of N-(3-hydroxyphenyl)acetamide with allyl bromide. The typical reaction conditions include:

  • Solvent: N,N-dimethylformamide (DMF)
  • Base: Potassium carbonate
  • Temperature: Room temperature
  • Duration: Stirring overnight
  • Purification: Silica gel column chromatography

This compound features a unique structure characterized by a prop-2-en-1-yloxy group attached to a phenyl ring, which contributes to its reactivity and potential biological properties.

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have demonstrated that derivatives of this compound can effectively reduce COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Medicinal Chemistry Applications

Therapeutic Potential:
this compound is being explored for its potential as a therapeutic agent for various conditions due to its ability to modulate biological pathways. Its mechanism of action may involve the inhibition of specific enzymes or receptors related to pain and inflammation, making it a candidate for further drug development .

Case Studies:
Several case studies have highlighted the compound's effectiveness in preclinical models:

  • Inflammation Models: In carrageenan-induced paw edema models in rats, derivatives of this compound showed significant reductions in inflammation markers compared to control groups .
  • Pain Models: Research has indicated that similar compounds can inhibit TRPA1 channels involved in pain perception, suggesting that this compound may also have analgesic properties .

Industrial Applications

Material Science:
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic compounds, which can be applied in various industrial contexts.

Mechanism of Action

The mechanism of action of N-[3-(prop-2-en-1-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The structural diversity of acetamide derivatives arises from variations in aromatic systems, substituents, and appended functional groups. Key comparisons include:

Chalcone-Acetamide Hybrids (e.g., ChOCH₃, ChCH₃)
  • Structure: Acetamide linked to a phenyl ring bearing a propenone (chalcone) group. Substituents include methoxy (ChOCH₃), methyl (ChCH₃), or dimethylamino groups.
  • Key Differences: The chalcone moiety introduces extended π-conjugation, enhancing nonlinear optical properties, while the allyloxy group in the target compound lacks such conjugation .
  • Synthesis : Pd-catalyzed oxidative coupling of anilides with phenyl vinyl ketones .
Triazole-Naphthyloxy Acetamides (e.g., 6a, 6b)
  • Structure : Acetamide core with triazole and naphthyloxy substituents.
  • Key Differences : The triazole ring adds rigidity and hydrogen-bonding capacity, contrasting with the flexible allyloxy group. Naphthyloxy groups increase steric bulk compared to phenyl-allyloxy .
  • Synthesis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Quinoline-Propargyl Acetamides
  • Structure: Acetamide attached to a phenyl ring coupled via a propargyl chain to a quinoline moiety.
  • Synthesis: Sonogashira cross-coupling .
Pyrrolidone-Substituted Acetamide (e.g., N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide)
  • Structure : Phenyl ring substituted with a pyrrolidone (lactam) group.
  • Key Differences : The pyrrolidone enhances polarity and hydrogen-bonding capability, unlike the hydrophobic allyloxy group .

Physicochemical Properties

Compound IR C=O Stretch (cm⁻¹) NMR δ (NH) Key Functional Groups Solubility Trends
N-[3-(Allyloxy)phenyl]acetamide ~1675 ~10.8 ppm Allyloxy, Acetamide Moderate in polar solvents
ChOCH₃ (Chalcone) 1680–1690 ~10.5 ppm Chalcone, Methoxy High in DMSO/MeOH
6b (Triazole-Naphthyloxy) 1682 10.79 ppm Triazole, Naphthyloxy Low in aqueous media
N-[3-(Pyrrolidone)phenyl]acetamide 1670–1680 ~10.2 ppm Pyrrolidone High in DMF
  • IR Spectroscopy : The acetamide C=O stretch (~1675 cm⁻¹) is consistent across derivatives. Allyloxy C-O stretches appear at ~1254 cm⁻¹, similar to naphthyloxy C-O (~1250–1275 cm⁻¹) .
  • NMR : The NH proton in acetamides resonates at δ ~10–11 ppm. Electron-withdrawing groups (e.g., nitro in 6b) deshield adjacent aromatic protons, while methoxy groups upfield-shift protons .

Biological Activity

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing recent research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an allyloxy group attached to a phenyl ring, which is further linked to an acetamide moiety. This unique structure contributes to its diverse biological activities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. It has shown the ability to reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its role in mitigating inflammation .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound displays antioxidant activity. It has been reported to scavenge free radicals effectively, which is critical for protecting cells from oxidative stress .

Research Findings and Case Studies

Recent studies have provided insight into the efficacy and safety profile of this compound:

Study Findings
Antioxidant Activity The compound showed significant scavenging activity against ABTS radicals and reduced ROS production in macrophages .
Anti-inflammatory Effects In vitro assays indicated that this compound significantly decreased NO production in LPS-stimulated J774.A1 macrophages (P < 0.001) .
Antimicrobial Efficacy Demonstrated bactericidal activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum bactericidal concentration (MBC) values indicating strong efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structure Biological Activity
N-(3-hydroxyphenyl)acetamideHydroxyl group instead of allyloxyModerate anti-inflammatory effects
N-(3-allyloxyphenyl)acetamideAllyloxy groupSimilar antimicrobial properties but lower antioxidant activity
N-(3-methoxyphenyl)acetamideMethoxy groupLower anti-inflammatory potency compared to this compound

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